Sulfure de sulindac

Vue d'ensemble

Description

Synthesis Analysis

Sulindac sulfide is produced through the metabolic reduction of sulindac in the body. This process involves the transformation of the sulfoxide moiety of sulindac to the more pharmacologically active sulfide form. Duggan et al. (1977) identified the biologically active form of sulindac, emphasizing the significance of the sulfide metabolite over the sulfone counterpart in terms of biological activity (Duggan, Hooke, Risley, Shen, & Arman, 1977). The enzymatic reduction of sulindac to sulindac sulfide and its reoxidation to sulindac, highlighting the reversible nature of this transformation, is pivotal for its pharmacological effects.

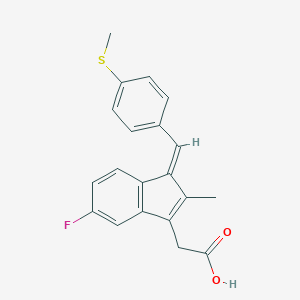

Molecular Structure Analysis

The molecular structure of sulindac sulfide plays a crucial role in its chemical and biological properties. Although specific studies detailing the molecular structure analysis of sulindac sulfide were not found, it's known that the transition from a sulfoxide to a sulfide significantly alters its molecular interactions and stability, affecting its pharmacological activity.

Chemical Reactions and Properties

Sulindac sulfide's chemical reactivity, particularly its ability to undergo various biochemical interactions, is essential for its biological effects. The compound has been shown to induce apoptosis in cancer cells, a process that involves multiple molecular pathways. For example, Huang et al. (2001) demonstrated that sulindac sulfide induces apoptosis through the death receptor pathway, involving caspase 8 and DR5 in colon and prostate cancer cells (Huang, He, Hillman, Rong, & Sheikh, 2001).

Physical Properties Analysis

The physical properties of sulindac sulfide, such as its solubility, melting point, and stability, are crucial for its formulation and therapeutic efficacy. While the specific physical properties were not directly highlighted in the available literature, these characteristics are significant for drug delivery and bioavailability.

Chemical Properties Analysis

The chemical properties of sulindac sulfide, including its reactivity with biological molecules, antioxidative potential, and role in inhibiting inflammatory pathways, are central to its pharmacological profile. Fernandes et al. (2003) explored its scavenging activity against reactive oxygen and nitrogen species, suggesting that the metabolism of sulindac enhances its efficacy (Fernandes, Toste, Lima, & Reis, 2003). This antioxidative property contributes to its anti-inflammatory and anticarcinogenic effects.

Applications De Recherche Scientifique

Agent anti-inflammatoire

Le sulfure de sulindac est un agent anti-inflammatoire bien connu . Il est parfois utilisé comme adjuvant en thérapie antitumorale . C'est un promédicament bioprécurseur et par conséquent, il diffère de son métabolite actif d'un point de vue physicochimique et biologique .

Activité antitumorale

Il a été démontré que le this compound possédait une activité antitumorale . Il a été testé contre des cellules malignes de glioblastome U-87, de cancer du sein humain MCF-7, de carcinome hépatocellulaire du foie humain HepG2, de cancer du côlon humain CaCo-2 et de cancer du col utérin humain HeLa . Des résultats préliminaires intéressants ont été observés qui encouragent de nouvelles recherches dans ce domaine .

Prévention de la carcinogenèse du côlon

Il a été rapporté que le this compound présentait des effets intéressants dans la prévention de la carcinogenèse du côlon, comme le montrent les essais humains . Cela inclut leurs propriétés potentielles en tant qu'agents anti-apoptotiques .

Inhibition de la synthèse des prostaglandines

Le this compound bloque la synthèse des prostaglandines . C'est l'un des mécanismes par lesquels il exerce ses effets anti-inflammatoires et antitumoraux

Mécanisme D'action

Target of Action

Sulindac sulfide primarily targets the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever . Sulindac sulfide also targets the Notch signaling pathway , which is involved in cell-cell communication and plays a key role in cell proliferation and differentiation .

Mode of Action

Sulindac sulfide, as an NSAID, exerts its therapeutic effects by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition results in the decreased synthesis of prostaglandins, thereby reducing inflammation, pain, and fever . Additionally, sulindac sulfide has been found to inhibit the Notch signaling pathway, which may contribute to its antitumor effects .

Biochemical Pathways

Sulindac sulfide affects the prostaglandin synthesis pathway by inhibiting the COX enzymes . This leads to a decrease in the production of prostaglandins, which are involved in the mediation of inflammation, pain, and fever . Furthermore, by inhibiting the Notch signaling pathway, sulindac sulfide may influence various downstream effects related to cell proliferation and differentiation .

Pharmacokinetics

Sulindac sulfide is a metabolite of sulindac, a prodrug . Sulindac is converted in vivo to sulindac sulfide by liver enzymes . Sulindac and its metabolites bind extensively to plasma albumin and undergo extensive enterohepatic circulation . This process involves the drug being excreted into the bile, reabsorbed from the intestines, and returned to the systemic circulation, which helps maintain constant blood levels of the compound .

Result of Action

The primary result of sulindac sulfide’s action is the reduction of inflammation, pain, and fever due to its inhibition of prostaglandin synthesis . Additionally, sulindac sulfide has been associated with fewer gastrointestinal side effects than other NSAIDs . In the context of cancer, sulindac sulfide’s inhibition of the Notch signaling pathway can lead to reduced tumor growth .

Action Environment

The action of sulindac sulfide can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism and efficacy of sulindac sulfide . Additionally, the physiological environment, such as the status of the liver (which is involved in the conversion of sulindac to sulindac sulfide) and the gastrointestinal tract, can also impact the drug’s action and efficacy .

Safety and Hazards

Sulindac sulfide is harmful if swallowed and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of damaging fertility or the unborn child . It may cause harm to breast-fed children . It may cause damage to organs through prolonged or repeated exposure .

Orientations Futures

Propriétés

IUPAC Name |

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWHFZJPXXOYNR-MFOYZWKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049078 | |

| Record name | Sulindac sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49627-27-2, 32004-67-4 | |

| Record name | Sulindac sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49627-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulindac sulfide, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049627272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulindac sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULINDAC SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UVA8S2DEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

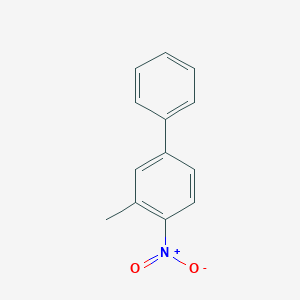

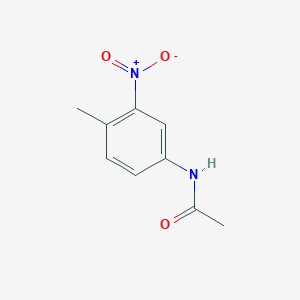

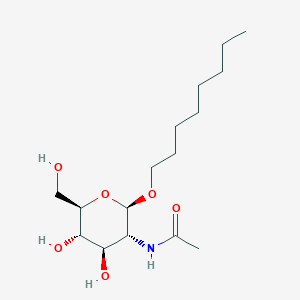

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

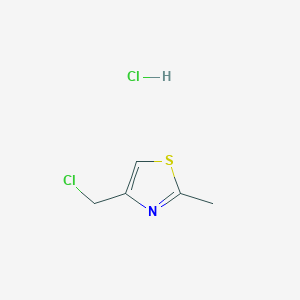

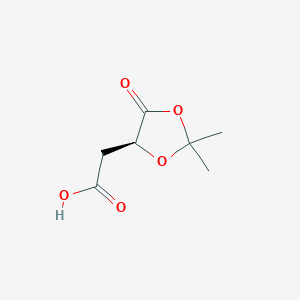

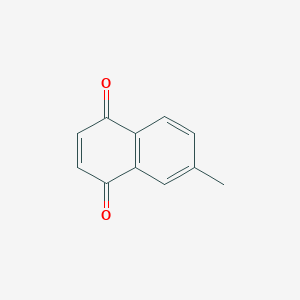

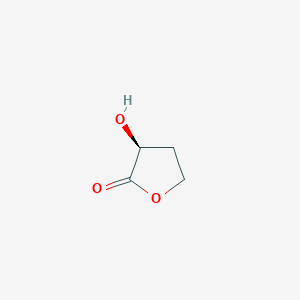

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)

![Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride](/img/structure/B15430.png)

![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)

![(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate](/img/structure/B15452.png)